1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one
Description
Properties
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-11-9-12(2)18-15(17-11)21-13-7-6-8-19(10-13)14(20)16(3,4)5/h9,13H,6-8,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZMVSBZVCMYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one involves several steps The synthetic route typically starts with the preparation of the pyrimidine moiety, followed by its attachment to a piperidine ring via an oxygen atomSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine moiety can be substituted with different functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Neurological Applications : The piperidine component may confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar compounds with pyrimidine and piperidine structures. The results indicated that these compounds could inhibit cell proliferation in several cancer cell lines through apoptosis induction.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) examined the antimicrobial activity of related compounds against Staphylococcus aureus. The findings revealed that modifications to the piperidine ring enhanced antibacterial efficacy, paving the way for further development as a therapeutic agent.
Case Study 3: Neuroprotective Effects
A recent investigation assessed the neuroprotective potential of this compound in models of Alzheimer's disease. The results showed significant improvements in cognitive function and reduced amyloid plaque formation in treated subjects compared to controls.
Mechanism of Action
The mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The pyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Piperidine-Linked Pyrimidine Derivatives
Compound 38 (1-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-2,2-dimethylpropan-1-one)
- Structural Differences: Substituent on piperidine: Methylamino-linked chloro-pyrimidoindole vs. oxygen-linked dimethylpyrimidine in the target. The target’s dimethylpyrimidine ether may reduce steric hindrance compared to the indole system .
- Physical Properties :
1-(Pyrimidin-2-yl)piperidin-3-ol
Pyrimidine Derivatives with Alternative Linkers
2-(Piperidin-1-yl)pyrimidine-5-carbaldehyde
- Structural Differences :
4-Aryl-3,4-dihydropyrimidine-5-carboxylates (Compounds 50–52)
- Structural Differences: Dihydropyrimidine core vs. fully aromatic pyrimidine in the target. The target’s aromatic system may enhance affinity for rigid binding pockets (e.g., kinase active sites) .
Piperidin-1-yl-propoxyphenyl Derivatives ()
Research Implications
The target compound’s unique combination of a dimethylpyrimidine ether and pivaloyl group distinguishes it from analogues in terms of stability, lipophilicity, and conformational rigidity. Further studies should explore its pharmacokinetic profile and target engagement compared to rotamer-prone (e.g., Compound 38) or flexible (e.g., dihydropyrimidines) derivatives .
Q & A
Basic: What are the optimal synthetic routes for 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group coupling. For example, a pyrimidine-oxygen-piperidine intermediate can be synthesized by reacting 4,6-dimethylpyrimidin-2-ol with a substituted piperidine derivative under reflux conditions in ethanol or acetic acid. Subsequent coupling with 2,2-dimethylpropan-1-one derivatives may require activating agents like HOBt/TBTU in anhydrous DMF with NEt₃ as a base, as demonstrated in analogous piperidine-acylation reactions . Optimization focuses on:
- Catalyst selection : Use of coupling agents (e.g., HOBt, TBTU) to enhance amide bond formation efficiency.
- Solvent control : Polar aprotic solvents (DMF, DCM) improve reaction homogeneity.
- Temperature modulation : Reflux conditions (e.g., 80°C in ethanol) for cyclization steps .
Yield improvements (>70%) are achievable via iterative purification (e.g., vacuum distillation, recrystallization) .
Advanced: How can computational chemistry predict reaction pathways and intermediates in the synthesis of this compound?
Methodological Answer:
Computational tools like density functional theory (DFT) and reaction path search algorithms (e.g., GRRM) can model potential intermediates and transition states. For instance:
- Quantum chemical calculations : Identify low-energy pathways for piperidine-pyrimidine ether formation, assessing steric effects from dimethyl groups.
- Transition state analysis : Predict activation barriers for key steps (e.g., nucleophilic substitution at the piperidine oxygen) .
- Machine learning : Train models on analogous reactions to optimize solvent/base combinations.
Integrate computational predictions with experimental validation (e.g., LC-MS monitoring) to refine pathways. This hybrid approach reduces trial-and-error, as seen in ICReDD’s reaction design workflows .
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrimidine O-linkage at C3-piperidine) and dimethylpropanone integration. Aromatic protons in pyrimidine (~6.5–8.5 ppm) and piperidine methylenes (~3.0–4.0 ppm) are diagnostic .
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%). High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected m/z: calculated via exact mass tools).
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding motifs (e.g., dimer formation via OH···N interactions) .
Advanced: What strategies resolve contradictions in biological activity data across studies for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) require:
- Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., MTT vs. ATP-luminescence).
- Dose-response validation : Test across a wider concentration range (nM–µM) to identify off-target effects.
- Meta-analysis : Cross-reference data from structural analogs (e.g., piperidine-pyrimidine hybrids) to isolate substituent-specific effects .
Contradictions may arise from impurities; orthogonal purity checks (HPLC, elemental analysis) are critical .
Basic: How to design a scalable synthesis process while maintaining efficiency?
Methodological Answer:
Scale-up challenges include heat transfer and mixing efficiency. Strategies:
- Flow chemistry : Continuous flow reactors improve heat management for exothermic steps (e.g., acylation).
- Catalyst recycling : Immobilize coupling agents on solid supports to reduce waste.
- Process analytical technology (PAT) : In-line IR/NIR monitors reaction progress dynamically .
Pilot-scale trials should prioritize solvent recovery (e.g., DMF distillation) and minimize chromatographic steps via crystallization .
Advanced: What are the challenges in elucidating the crystal structure of this compound, and how can X-ray diffraction be optimized?
Methodological Answer:
Challenges include low crystallinity and disorder in flexible piperidine/dimethyl groups. Solutions:
- Crystallization screening : Use solvent vapor diffusion (e.g., hexane/ethyl acetate) to grow high-quality crystals.
- Low-temperature data collection : Mitrate thermal motion (100 K) for sharper diffraction .
- Hydrogen atom refinement : Apply riding models for CH groups and unrestrained refinement for OH protons.
Disorder in the piperidine ring may require split-site modeling, supported by DFT-optimized geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
